2,11-Diethyl-2,11-dimethyl-1,12-dodecanediol

Aliphatic diols Physical state Synthetic intermediate

2,11-Diethyl-2,11-dimethyl-1,12-dodecanediol is a C18 branched aliphatic diol characterized by a linear dodecane backbone with geminal ethyl and methyl substituents at the 2- and 11-positions. It belongs to a class of substituted 1,12-dodecanediols used as monomers for polyesters and polyurethanes and as key intermediates for hypolipidemic nicotinate ester prodrugs.

Molecular Formula C18H38O2
Molecular Weight 286.5 g/mol
CAS No. 85018-68-4
Cat. No. B12681572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,11-Diethyl-2,11-dimethyl-1,12-dodecanediol
CAS85018-68-4
Molecular FormulaC18H38O2
Molecular Weight286.5 g/mol
Structural Identifiers
SMILESCCC(C)(CCCCCCCCC(C)(CC)CO)CO
InChIInChI=1S/C18H38O2/c1-5-17(3,15-19)13-11-9-7-8-10-12-14-18(4,6-2)16-20/h19-20H,5-16H2,1-4H3
InChIKeyTYLRFGPJTUPMPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,11-Diethyl-2,11-dimethyl-1,12-dodecanediol (CAS 85018-68-4): A Branched Aliphatic Diol for Specialized Polymer and Lipid-Modifying Applications


2,11-Diethyl-2,11-dimethyl-1,12-dodecanediol is a C18 branched aliphatic diol characterized by a linear dodecane backbone with geminal ethyl and methyl substituents at the 2- and 11-positions [1]. It belongs to a class of substituted 1,12-dodecanediols used as monomers for polyesters and polyurethanes and as key intermediates for hypolipidemic nicotinate ester prodrugs [1][2]. At ambient temperature it is an oil, in contrast to the crystalline solid nature of the unsubstituted parent diol [1].

Why 2,11-Diethyl-2,11-dimethyl-1,12-dodecanediol Cannot Be Substituted by Simpler Diols in Performance-Critical Syntheses


Substituted 1,12-dodecanediols are not interchangeable with their linear counterparts. The introduction of geminal alkyl groups at the 2- and 11-positions fundamentally alters the physical state: while 1,12-dodecanediol is a crystalline solid (m.p. 57–58 °C), 2,11-diethyl-2,11-dimethyl-1,12-dodecanediol is an oil, which directly influences handling, solubility, and reactivity in subsequent esterification or polymerization steps [1]. This physical-state divergence propagates to downstream derivatives; for instance, the dinicotinate ester of the target compound remains an oil, whereas the unsubstituted 1,12-dodecanediol dinicotinate is a solid (m.p. 65–66 °C), affecting formulation options for lipid-lowering prodrugs [1]. Because systematic comparative data are scarce in the public literature, users must independently verify that the substitution pattern is essential for their specific application before sourcing.

2,11-Diethyl-2,11-dimethyl-1,12-dodecanediol: Head-to-Head Quantitative Evidence Against Closest Comparators


Physical State Divergence: 2,11-Diethyl-2,11-dimethyl-1,12-dodecanediol vs. Unsubstituted 1,12-Dodecanediol

2,11-Diethyl-2,11-dimethyl-1,12-dodecanediol is reported as an oil, whereas the unsubstituted parent 1,12-dodecanediol has a melting point of 57–58 °C [1]. This difference arises solely from the geminal ethyl and methyl substituents at positions 2 and 11, which disrupt crystal packing.

Aliphatic diols Physical state Synthetic intermediate

Downstream Derivative Physical State: Dinicotinate Ester Comparison

The dinicotinate ester of 2,11-diethyl-2,11-dimethyl-1,12-dodecanediol is an oil, while the dinicotinate ester of unsubstituted 1,12-dodecanediol has a melting point of 65–66 °C [1]. This indicates that the branched diol produces a liquid prodrug ester, which may offer different formulation and absorption characteristics compared to the solid ester.

Hypolipidemic prodrugs Nicotinate esters Solid-state properties

Backbone Length Differentiation: C12 Branched Diol vs. C10 Branched Diol

The target compound contains a C12 backbone, while the closest branched analog in the same chemical series is 2,9-diethyl-2,9-dimethyl-1,10-decanediol (C10) [1]. Both are oils, but the C12 analog provides a two-methylene extension, which can influence the flexibility, hydrophobicity, and glass transition temperature of derived polymers.

Chain-length effects Aliphatic diols Polymer precursors

Recommended Application Scenarios for 2,11-Diethyl-2,11-dimethyl-1,12-dodecanediol Based on Verified Evidence


Liquid-Phase Synthesis of Nicotinate Ester Hypolipidemic Prodrugs

When a liquid prodrug form is desired for formulation purposes, 2,11-diethyl-2,11-dimethyl-1,12-dodecanediol is the precursor of choice: its dinicotinate ester is an oil, unlike the solid dinicotinate from unsubstituted 1,12-dodecanediol (m.p. 65–66 °C) [1]. This scenario is directly supported by the patent literature on hypolipidemic alkanediol nicotinates.

Melt-Phase or Solvent-Free Polymerization Requiring a Liquid C12 Diol Monomer

The compound's oily physical state enables direct use in melt-phase polycondensation reactions without pre-heating, unlike the crystalline 1,12-dodecanediol (m.p. 57–58 °C) [1]. This simplifies reactor charging and improves mixing in the early stages of polyester or polyurethane synthesis.

Investigating Chain-Length Effects in Aliphatic Diol Structure-Property Relationships

As a C12 branched diol, it serves as a well-defined analog alongside the C10 branched diol (2,9-diethyl-2,9-dimethyl-1,10-decanediol) to systematically study how two additional methylene units affect polymer thermal and mechanical properties [1]. Researchers can order both to establish structure-property correlations.

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